molecular formula C22H25ClN2O4S2 B6520584 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide CAS No. 896321-22-5

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B6520584
CAS No.: 896321-22-5
M. Wt: 481.0 g/mol
InChI Key: ZWXPCHWHDFJJAW-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a structurally complex organic compound featuring a hybrid scaffold combining sulfonamide, thiophene, and cyclohexene moieties linked via an ethanediamide backbone. This compound’s molecular formula is C₂₁H₂₂ClN₂O₄S₂, with a molecular weight of 478.0 g/mol (calculated based on constituent atomic masses). The 4-chlorobenzenesulfonyl group confers electron-withdrawing properties, while the thiophene and cyclohexenyl ethyl groups contribute aromatic and hydrophobic characteristics, respectively.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S2/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h4-5,7-11,14,20H,1-3,6,12-13,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXPCHWHDFJJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Sulfonyl vs. Sulfamoyl Groups : The target compound’s 4-chlorobenzenesulfonyl group enhances metabolic stability compared to Analog 4’s sulfamoylphenyl group, which may exhibit higher solubility but lower membrane permeability .
  • Cyclohexenylethyl vs.
  • Ethanediamide vs. Nitrobenzamide Linkers : The ethanediamide linker in the target compound allows greater conformational adaptability than Analog 3’s rigid nitrobenzamide, which may enhance binding to flexible enzyme pockets .

Aromatic System Variations

  • Thioxoacetamide (Analog 4) : The thiol group in Analog 4 enables nucleophilic reactions, unlike the target compound’s sulfonyl group, which is more resistant to oxidation .

Preparation Methods

Reaction Pathway

  • Sulfonation of Thiophen-2-yl Ethanol :

    • Substrate : Thiophen-2-yl ethanol.

    • Reagent : 4-Chlorobenzenesulfonyl chloride (1.2 eq).

    • Base : Pyridine (1.5 eq) or DMAP (0.2 eq) with DIEA (3.0 eq).

    • Solvent : Chloroform or acetonitrile.

    • Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.

    • Workup : Extraction with dichloromethane, washing with brine, and drying over Na₂SO₄.

    Yield : ~85–90% (based on analogous sulfonation reactions).

  • Amination of Sulfonated Intermediate :

    • Method : Mitsunobu reaction using phthalimide (1.5 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF.

    • Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol (reflux, 4 h).

    Yield : ~70–75%.

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 7.75 (d, 2H, Ar–H), 7.45 (d, 2H, Ar–H), 7.30 (m, 2H, thiophene), 4.40 (s, 2H, CH₂–NH₂).

  • LC-MS : m/z 329.1 [M+H]⁺.

Reaction Pathway

  • Cyclohexene Alkylation :

    • Substrate : Cyclohexene.

    • Reagent : Ethyl bromoacetate (1.2 eq) via Friedel-Crafts alkylation using AlCl₃ (1.5 eq) in dichloromethane.

    • Hydrolysis : NaOH (2.0 eq) in ethanol/water (1:1) at 60°C for 6 h.

    Yield : ~80% (crude).

  • Reductive Amination :

    • Substrate : Cyclohexenyl acetaldehyde.

    • Reagent : Ammonium acetate (2.0 eq) and NaBH₃CN (1.5 eq) in methanol.

    Yield : ~65–70%.

Analytical Validation

  • ¹H NMR (CDCl₃): δ 5.60 (m, 1H, CH=CH), 2.40 (t, 2H, CH₂–NH₂), 1.90–1.20 (m, 8H, cyclohexyl).

  • GC-MS : m/z 139.1 [M+H]⁺.

Reaction Pathway

  • Oxalyl Chloride Activation :

    • Reagent : Oxalyl chloride (2.2 eq) in anhydrous DCM at 0°C.

    • Quenching : Dropwise addition to a solution of 2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethylamine (1.0 eq) and DIEA (3.0 eq).

  • Amide Coupling :

    • Reagent : 2-(Cyclohex-1-en-1-yl)ethylamine (1.1 eq).

    • Coupling Agents : TBTU (1.2 eq) and HOBt (0.3 eq) in DMF.

    • Conditions : Room temperature, 18–24 h.

    Workup : Precipitation with ice-water, filtration, and purification via flash chromatography (ethyl acetate/hexane, 3:7).

    Yield : ~40–50%.

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 8.58 (d, 1H, NH), 8.41–7.90 (m, Ar–H), 7.30–6.91 (m, thiophene), 4.56 (s, 2H, CH₂–SO₂), 2.40 (t, 2H, CH₂–NH).

  • HRMS : m/z 508.2 [M+H]⁺ (calc. 507.1).

Optimization of Reaction Conditions

Sulfonation Efficiency

  • Solvent Impact : Acetonitrile outperforms chloroform in achieving higher yields (91.93% vs. 85%) due to better reagent solubility.

  • Base Selection : DMAP/DIEA systems reduce side reactions compared to pyridine.

Coupling Yield Enhancement

  • Stoichiometry : Increasing TBTU to 1.5 eq improves coupling efficiency to 55–60%.

  • Temperature : Prolonged reactions at 130°C in butanol marginally improve yields but risk decomposition.

Challenges and Alternative Approaches

  • Stereochemical Control : Racemization at the sulfonamide center is mitigated by low-temperature coupling.

  • Byproduct Formation : Unreacted oxalyl chloride is quenched with aqueous NaHCO₃.

  • Alternative Routes : Use of EDCl/HCl for amidation yields comparable results but requires longer reaction times .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a 4-chlorobenzenesulfonyl group , a thiophene ring , and a cyclohexenylethyl moiety . The sulfonyl group enhances electrophilicity and potential enzyme inhibition, while the thiophene ring contributes to π-π stacking interactions in biological systems. The cyclohexenyl group increases lipophilicity, improving membrane permeability . Structural analogs (e.g., fluorophenyl or propylene variants) show reduced binding affinity, underscoring the importance of the cyclohexenyl-thiophene combination .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis involves:

  • Sulfonamide formation : Reacting 4-chlorobenzenesulfonyl chloride with a thiophene-containing amine intermediate.
  • Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide backbone.
  • Purification : Recrystallization or column chromatography (silica gel, eluent: DCM/MeOH) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry of sulfonyl and thiophene groups.
  • High-resolution mass spectrometry (HRMS) validates molecular weight (MW ≈ 450.9 g/mol).
  • HPLC assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across structural analogs?

  • Comparative binding assays : Use surface plasmon resonance (SPR) to measure affinity differences between analogs (e.g., cyclohexenyl vs. fluorophenyl derivatives).
  • Computational docking : Map interactions with target enzymes (e.g., cyclooxygenase-2) to identify critical residues influenced by the cyclohexenyl group .
  • Dose-response studies : Test analogs in parallel to establish structure-activity relationships (SARs) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug modification : Introduce hydrolyzable groups (e.g., esters) to the ethanediamide backbone.
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance solubility and circulation time.
  • Metabolic stability assays : Monitor cytochrome P450 interactions via liver microsome models .

Q. How can molecular docking guide the identification of biological targets?

  • Target library screening : Use AutoDock Vina to screen against kinase or GPCR databases.
  • Binding energy analysis : Prioritize targets with ΔG ≤ −8 kcal/mol.
  • Mutagenesis validation : Confirm predicted interactions (e.g., sulfonyl group with Ser530 in COX-2) .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency between in vitro and cell-based assays?

  • Membrane permeability testing : Use Caco-2 cell monolayers to quantify passive diffusion.
  • Efflux transporter assays : Check for P-glycoprotein-mediated export using verapamil as an inhibitor.
  • Redox interference controls : Add antioxidants (e.g., ascorbate) to cell assays to rule out thiophene-mediated ROS artifacts .

Comparative Structural Analysis

Q. What distinguishes this compound from its closest structural analogs?

Analog Key Structural Difference Biological Impact
Fluorophenyl variantReplaces cyclohexenyl with 4-fluorophenylReduced logP (lipophilicity) and 20% lower kinase inhibition
Propylene variantLacks cyclohexenyl ring50% reduced tumor growth suppression in xenograft models

Methodological Resources

  • Synthetic Protocols : Refer to multi-step coupling strategies in .
  • Bioactivity Profiling : Use SPR and microarray-based binding assays .
  • Computational Tools : Schrödinger Suite for docking; AMBER for MD simulations .

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